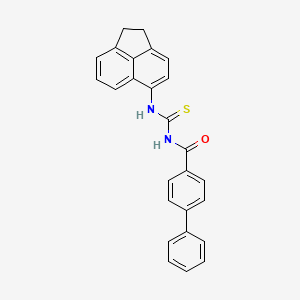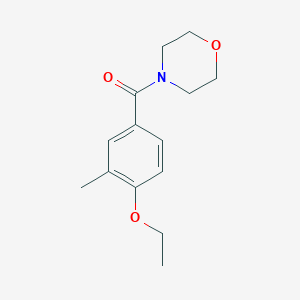![molecular formula C14H21F3N4O B4768937 N-cyclohexyl-N'-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4768937.png)
N-cyclohexyl-N'-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea
概要
説明
N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a pyrazole ring with a trifluoromethyl substituent, and a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
The next step involves the alkylation of the pyrazole ring with a suitable alkyl halide to introduce the 1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl moiety. Finally, the urea linkage is formed by reacting the alkylated pyrazole with cyclohexyl isocyanate under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.
Substitution: The trifluoromethyl group and other substituents on the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted pyrazole derivatives.
科学的研究の応用
N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}carbamate
- N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}thiourea
- N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}guanidine
Uniqueness
N-cyclohexyl-N’-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the urea linkage provides additional hydrogen bonding interactions, making it a versatile compound for various applications.
特性
IUPAC Name |
1-cyclohexyl-3-[1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N4O/c1-10(9-21-8-7-12(20-21)14(15,16)17)18-13(22)19-11-5-3-2-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFHHFPPTCFZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C(F)(F)F)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[({4-[(mesitylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4768856.png)
![4-[(allylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4768857.png)

![N-phenyl-N'-[4-(1-piperidinyl)benzyl]urea](/img/structure/B4768872.png)
![3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4768881.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4768901.png)
![N-(4-butylphenyl)-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4768902.png)
![6-[(2-mercapto-6-methyl-4-pyrimidinyl)oxy]-2-methyl-3(2H)-pyridazinone](/img/structure/B4768909.png)
![1-butyl-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4768916.png)
![3,6-dichloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4768945.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B4768953.png)


![(3-methylbutyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4768978.png)
